Lemildipine

Description

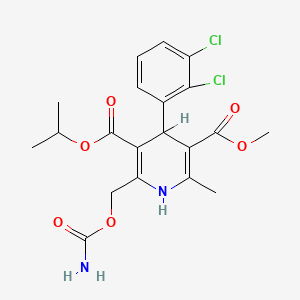

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-O-methyl 3-O-propan-2-yl 2-(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22Cl2N2O6/c1-9(2)30-19(26)16-13(8-29-20(23)27)24-10(3)14(18(25)28-4)15(16)11-6-5-7-12(21)17(11)22/h5-7,9,15,24H,8H2,1-4H3,(H2,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOVRSWDBLIFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)COC(=O)N)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048812 | |

| Record name | Lemildipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

457.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94739-29-4 | |

| Record name | Lemildipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94739-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lemildipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094739294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lemildipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEMILDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3BD0YW4ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lemildipine on L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lemildipine is a 1,4-dihydropyridine calcium channel blocker developed for the management of hypertension and cerebrovascular ischemia. Like other members of the dihydropyridine class, its primary therapeutic effect is achieved through the modulation of L-type voltage-gated calcium channels (Ca_v1). These channels are critical for the regulation of vascular smooth muscle contraction and cardiac function. This technical guide provides a detailed overview of the molecular mechanism of action of dihydropyridine calcium channel blockers, serving as a proxy for understanding the pharmacological effects of this compound.

Core Mechanism of Action

Dihydropyridine calcium channel blockers, including this compound, exert their effects by binding to the α1 subunit of the L-type calcium channel, which forms the ion-conducting pore. This interaction is allosteric and state-dependent, with a higher affinity for the inactivated state of the channel.

The binding of a dihydropyridine molecule to the channel stabilizes it in a non-conducting conformation. This prevents the influx of extracellular calcium ions into the cell in response to membrane depolarization. In vascular smooth muscle cells, this reduction in intracellular calcium leads to relaxation and vasodilation, thereby lowering blood pressure. The dihydropyridines primarily act on the vasculature with less pronounced effects on the myocardium compared to other classes of calcium channel blockers like phenylalkylamines (e.g., verapamil) and benzothiazepines (e.g., diltiazem).

Signaling Pathway of Dihydropyridine Action

The following diagram illustrates the signaling pathway affected by dihydropyridine calcium channel blockers.

Caption: Signaling pathway of dihydropyridine action on L-type calcium channels.

Quantitative Data (Representative Dihydropyridines)

The following tables summarize key quantitative data for well-characterized dihydropyridine calcium channel blockers. This data is typically obtained through radioligand binding assays and electrophysiological studies.

| Drug | Binding Affinity (K_d) (nM) | Target | Radioligand | Reference Tissue/Cell Line |

| Nimodipine | 5.3 | L-type Ca²⁺ Channel (inactivated state) | [³H]Nimodipine | Rabbit Dorsal Root Ganglion Neurons |

| Amlodipine | - | L-type Ca²⁺ Channel | - | - |

| Cilnidipine | < 10 (IC₅₀ after 10 min) | L-type Ca²⁺ Channel | - | Rat Aortic A7r5 Cells |

| Lercanidipine | High Affinity (K_d not specified) | Dihydropyridine subunit of L-type Ca²⁺ Channel | - | - |

| Drug | IC₅₀ / EC₅₀ (nM) | Assay Type | Cell/Tissue Type |

| Nifedipine | - | - | - |

| Amlodipine | 57 (IC₅₀) | Whole-cell voltage clamp | Ca_v1.2 expressing cells |

| Nicardipine | 60 (IC₅₀) | Whole-cell voltage clamp | Ca_v1.2 expressing cells |

| Cilnidipine | 10 (IC₅₀ at 10 min) | Inhibition of Ba²⁺ currents | Rat Aortic A7r5 Cells |

Note: The table is populated with representative data and is not exhaustive. Values can vary depending on the specific experimental conditions.

Experimental Protocols

The characterization of L-type calcium channel blockers like this compound relies on several key experimental techniques.

Radioligand Binding Assays

These assays are used to determine the binding affinity (K_d) and density (B_max) of a drug for its receptor.

Methodology:

-

Membrane Preparation: Isolation of cell membranes rich in L-type calcium channels (e.g., from cardiac or smooth muscle tissue, or cell lines overexpressing the channel).

-

Incubation: Incubation of the membrane preparation with a radiolabeled dihydropyridine (e.g., [³H]nitrendipine) at various concentrations.

-

Competition Assay: To determine the affinity of an unlabeled drug (e.g., this compound), a fixed concentration of the radioligand is co-incubated with increasing concentrations of the unlabeled competitor.

-

Separation: Separation of bound from free radioligand, typically by rapid filtration.

-

Quantification: Measurement of the radioactivity of the bound ligand using liquid scintillation counting.

-

Data Analysis: Calculation of K_d and B_max (for saturation assays) or IC₅₀ and K_i (for competition assays) using non-linear regression analysis.

Caption: Workflow for a radioligand binding assay.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and the effect of drugs on ion currents.

Methodology:

-

Cell Preparation: Use of isolated cells (e.g., cardiomyocytes, smooth muscle cells, or transfected cell lines) suitable for patch-clamping.

-

Whole-Cell Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is ruptured to gain electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is held constant by the amplifier, allowing for the measurement of ionic currents flowing across the membrane.

-

Drug Application: The drug of interest (e.g., this compound) is applied to the cell via the perfusion system at various concentrations.

-

Data Acquisition: L-type calcium currents are elicited by voltage steps, and the inhibitory effect of the drug is recorded.

-

Data Analysis: Concentration-response curves are generated to determine the IC₅₀ value. The voltage- and use-dependency of the block can also be investigated.

Caption: Workflow for patch-clamp electrophysiology experiments.

Molecular Interactions and Binding Site

The binding site for dihydropyridines on the L-type calcium channel α1 subunit is located within the transmembrane segments S5 and S6 of domains III and IV. Specific amino acid residues in these regions are crucial for high-affinity binding. The dihydropyridine molecule is thought to access this site from the lipid phase of the membrane. The binding is stereoselective, with different enantiomers often exhibiting different potencies.

The interaction between the dihydropyridine and the channel is allosteric, meaning it modulates the channel's function without directly occluding the pore. This is in contrast to phenylalkylamines, which are thought to physically block the pore from the intracellular side.

Caption: Schematic of the dihydropyridine binding site on the L-type calcium channel.

Conclusion

This compound, as a dihydropyridine calcium channel blocker, is presumed to act by binding to the α1 subunit of L-type calcium channels, thereby stabilizing the channel in an inactivated state and reducing calcium influx. This leads to vasodilation and a decrease in blood pressure. While specific quantitative data for this compound's direct channel interaction is lacking in the public domain, its mechanism of action can be confidently inferred from the extensive research on other members of its class. Further in-depth characterization of this compound using the experimental protocols outlined in this guide would be necessary to precisely define its pharmacological profile.

An In-depth Technical Guide to the Chemical Structure and Synthesis of Lemildipine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and available physicochemical and pharmacological properties of Lemildipine. The information is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.

Chemical Structure of this compound

This compound is a third-generation dihydropyridine derivative that functions as a calcium channel blocker.[1] Its systematic IUPAC name is 5-O-methyl 3-O-propan-2-yl 2-(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate.[2] The presence of the 2,3-dichlorophenyl substituent is a key structural feature.

The chemical and structural details of this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 5-O-methyl 3-O-propan-2-yl 2-(carbamoyloxymethyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate[2] |

| Molecular Formula | C₂₀H₂₂Cl₂N₂O₆[2] |

| Molecular Weight | 457.30 g/mol [3] |

| CAS Number | 94739-29-4[4] |

| SMILES | CC1=C(C(=O)OC)C(C2=C(C=CC=C2Cl)Cl)C(C(=O)OC(C)C)=C(N1)COC(=O)N |

Chemical Structure:

Synthesis of this compound

The synthesis of this compound is achieved through a modified Hantzsch pyridine synthesis. This multi-component reaction is a well-established method for the preparation of dihydropyridine derivatives. The synthesis of this compound involves the condensation of three key precursors:

-

2,3-Dichlorobenzaldehyde: Provides the substituted phenyl ring at the 4-position of the dihydropyridine core.

-

Isopropyl 2-(aminocarbonylmethyl)acetoacetate: A β-ketoester that forms one part of the dihydropyridine ring.

-

Methyl 3-aminocrotonate: The nitrogen donor and second β-ketoester equivalent that completes the dihydropyridine ring.

Experimental Protocol: Modified Hantzsch Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound:

-

Step 1: Synthesis of Isopropyl 2-(2,3-dichlorobenzylidene)acetoacetate.

-

To a solution of 2,3-dichlorobenzaldehyde (1 equivalent) and isopropyl acetoacetate (1 equivalent) in a suitable solvent such as isopropanol, a catalytic amount of a secondary amine like piperidine is added.

-

The reaction mixture is stirred at room temperature for 2-4 hours.

-

The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

-

-

Step 2: Condensation and Cyclization.

-

The crude isopropyl 2-(2,3-dichlorobenzylidene)acetoacetate from Step 1 is dissolved in a suitable solvent, such as methanol or ethanol.

-

Methyl 3-aminocrotonate (1 equivalent) is added to the solution.

-

The reaction mixture is heated to reflux for 6-8 hours.

-

The progress of the reaction is monitored by TLC.

-

-

Step 3: Introduction of the Carbamoyloxymethyl Group.

-

This is a key modification for this compound synthesis. Instead of a simple β-ketoester, a precursor containing the carbamoyloxymethyl group is required. An improved synthesis method involves the conjugate addition of ammonia to a 4-carbamoyloxy-2-butynoic ester to form a 3-amino-4-carbamoyloxy-2-butenoate intermediate.

-

This intermediate is then reacted with the benzylideneacetoacetate derivative from Step 1.

-

-

Step 4: Work-up and Purification.

-

After the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

-

Synthesis Workflow Diagram

Physicochemical and Pharmacological Properties

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 457.30 g/mol | [3] |

| XLogP3 | 3.9 | Computed |

| Solubility | Soluble in DMSO/PEG300/Tween-80/Saline (10:40:5:45) at ≥ 2.5 mg/mL. Soluble in DMSO/Corn Oil (1:9) at ≥ 2.5 mg/mL. | Experimental[3] |

| Melting Point | Data not available | - |

| pKa | Data not available | - |

Pharmacological Properties

This compound is a potent calcium channel blocker with demonstrated antihypertensive effects. The available quantitative pharmacological data are presented below.

| Parameter | Value | Species | Assay/Method |

| ED₃₀ (Blood Pressure Reduction) | 10.2 mg/kg (p.o.) | Spontaneously Hypertensive Rats | In vivo blood pressure measurement[3] |

| Comparative Potency | 1.4 times more potent than Nifedipine (ED₃₀ = 14.3 mg/kg) | Spontaneously Hypertensive Rats | In vivo blood pressure measurement[3] |

| IC₅₀ (L-type Ca²⁺ channel) | Data not available | - | - |

| Ki (Dihydropyridine receptor) | Data not available | - | - |

Mechanism of Action and Signaling Pathways

Primary Mechanism of Action

The primary mechanism of action of this compound is the blockade of L-type voltage-gated calcium channels (VGCCs). These channels are crucial for the influx of extracellular calcium ions into smooth muscle cells, cardiac myocytes, and neuronal cells. By binding to the α1 subunit of the L-type calcium channel, this compound stabilizes the channel in an inactive state, thereby inhibiting the influx of calcium.

The reduced intracellular calcium concentration in vascular smooth muscle cells leads to vasodilation and a subsequent decrease in blood pressure.

Downstream Signaling Pathways of L-type Calcium Channel Blockade

The inhibition of calcium influx by this compound affects several downstream signaling pathways:

-

Excitation-Contraction Coupling: In smooth and cardiac muscle, the influx of calcium through L-type channels triggers the release of larger stores of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release. This surge in intracellular calcium leads to the binding of calcium to calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates myosin, leading to muscle contraction. By blocking the initial calcium influx, this compound disrupts this cascade, resulting in muscle relaxation.

-

Gene Expression: Calcium is a ubiquitous second messenger that can regulate gene expression through various transcription factors. For instance, calcium influx can activate calmodulin-dependent kinases (CaMKs) and the Ras/Raf/MEK/ERK (MAPK) pathway, which can lead to the phosphorylation and activation of transcription factors like CREB (cAMP response element-binding protein). By reducing calcium influx, this compound can modulate these signaling pathways and consequently affect gene expression.

-

Potential Novel Pathway - STAT1/PD-L1 Axis: Recent research has suggested a potential link between dihydropyridine calcium channel blockers and the regulation of the immune checkpoint protein PD-L1. It has been proposed that these blockers can inhibit the phosphorylation of STAT1, a key transcription factor for PD-L1. This suggests a potential immunomodulatory role for this class of drugs, which warrants further investigation for this compound.

Signaling Pathway Diagram

Conclusion

This compound is a structurally distinct dihydropyridine calcium channel blocker with significant therapeutic potential. Its synthesis via a modified Hantzsch reaction allows for the introduction of a unique carbamoyloxymethyl moiety. While further research is needed to fully elucidate its physicochemical properties and detailed pharmacological profile, the available data indicate its potency as a vasodilator. The understanding of its mechanism of action, including potential novel signaling pathways, will be crucial for its future development and clinical application. This guide serves as a foundational resource for researchers and professionals engaged in the study and development of novel cardiovascular and neuroprotective agents.

References

Preclinical Profile of Lemildipine in Hypertension Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lemildipine is a dihydropyridine calcium channel blocker that has been investigated for its potential in the treatment of hypertension.[1] As with other members of this class, its primary mechanism of action involves the blockade of L-type voltage-gated calcium channels, leading to vasodilation and a subsequent reduction in blood pressure.[2] This technical guide provides a summary of the available preclinical data for this compound in hypertension models, focusing on quantitative data, experimental methodologies, and relevant biological pathways.

Data Presentation

The following tables summarize the key quantitative data from a preclinical study of this compound in spontaneously hypertensive rats (SHR).

Table 1: Effects of Intravenous this compound on Systemic Hemodynamics in Anesthetized Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Dose (µg/kg, i.v.) | Mean Blood Pressure (MBP) |

| Control | - | No significant change |

| This compound (Low Dose) | 3 | No significant reduction |

| This compound (High Dose) | 9 | Significant reduction |

Data extracted from a study on 9- to 10-week-old anesthetized SHR.[1]

Table 2: Effects of Intravenous this compound on Renal Hemodynamics and Function in Anesthetized Spontaneously Hypertensive Rats (SHR)

| Treatment Group | Dose (µg/kg, i.v.) | Renal Vascular Resistance | Glomerular Filtration Rate (GFR) | Urinary Sodium Excretion (UNaV) | Filtration Fraction (FF) |

| Control | - | - | - | - | - |

| This compound (Low Dose) | 3 | No significant change | Tendency to increase | Increased | Unaltered |

| This compound (High Dose) | 9 | Reduced | Unchanged | Remained at control level | Significantly fell |

Data extracted from a study on 9- to 10-week-old anesthetized SHR.[1]

Table 3: Effects of High-Dose Intravenous this compound on Tubuloglomerular Feedback (TGF) in Anesthetized Spontaneously Hypertensive Rats (SHR)

| Parameter | Control | This compound (9 µg/kg, i.v.) |

| Maximal reduction in proximal stop-flow pressure (SFP) (mmHg) | 13.7 +/- 1.9 | 8.8 +/- 1.3 |

| TGF Curve | - | Rightward and slightly upward shift |

| Steady-state tubular flow rate (V1/2) | - | Increased |

| Maximal slope of the TGF curve | - | Decreased |

Data extracted from a study on 9- to 10-week-old anesthetized SHR.[1]

Experimental Protocols

Animal Model: Spontaneously Hypertensive Rat (SHR)

The spontaneously hypertensive rat (SHR) is a widely used genetic model of essential hypertension.[1]

-

Strain: Spontaneously Hypertensive Rats (SHR)

-

Age: 9-10 weeks old[1]

-

Anesthesia: The specific anesthetic agent was not detailed in the available literature, but typically, studies of this nature may use agents such as sodium pentobarbital.

Drug Administration

-

Route of Administration: Intravenous (i.v.)[1]

-

Dosing:

Hemodynamic and Renal Function Measurements

-

Mean Blood Pressure (MBP): While the specific method was not detailed for the this compound study, standard techniques in rodent models include direct measurement via an arterial catheter connected to a pressure transducer.

-

Renal Hemodynamics (Renal Vascular Resistance, GFR, FF): These parameters are typically measured using techniques such as clearance of inulin or other markers for GFR and para-aminohippurate (PAH) for renal plasma flow, from which renal vascular resistance and filtration fraction can be calculated.

-

Urinary Sodium Excretion (UNaV): This involves the collection of urine and subsequent analysis of sodium concentration using methods like flame photometry or ion-selective electrodes.

-

Micropuncture Experiments for Tubuloglomerular Feedback (TGF): This specialized technique involves the insertion of micropipettes into single nephrons to measure pressures (like stop-flow pressure) and perfuse the loop of Henle to assess the TGF response.[1]

Mandatory Visualization

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Caption: Mechanism of action of this compound as a dihydropyridine calcium channel blocker.

Experimental Workflow for Preclinical Antihypertensive Screening

Caption: A generalized workflow for screening antihypertensive agents in preclinical models.

Logical Relationship in Renal Hemodynamics

Caption: Logical relationship of this compound's effects on renal arterioles.

Conclusion and Future Directions

The available preclinical data, primarily from studies in spontaneously hypertensive rats, indicate that this compound effectively reduces blood pressure and modulates renal hemodynamics.[1] Its mechanism of action is consistent with that of a dihydropyridine calcium channel blocker. However, a comprehensive understanding of its preclinical profile is limited by the lack of publicly available data in other key hypertension models, such as renal and salt-sensitive models. Furthermore, detailed pharmacokinetic and pharmacodynamic studies in animal models would be crucial for a complete preclinical assessment. Future research should aim to address these gaps to fully elucidate the therapeutic potential of this compound in the management of hypertension.

References

An In-depth Technical Guide on the Neuroprotective Effects of L-type Calcium Channel Blockers: Focus on Lemildipine and Nimodipine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited availability of specific data on Lemildipine, this guide leverages the extensive research on Nimodipine, a closely related and well-studied L-type calcium channel blocker, as a proxy to discuss the potential neuroprotective mechanisms and effects.

Executive Summary

This compound, a dihydropyridine calcium channel blocker, and its analogue Nimodipine, represent a class of compounds with significant therapeutic potential in neurological disorders. Beyond their established use in managing cerebral vasospasm following subarachnoid hemorrhage, a growing body of preclinical evidence highlights their direct neuroprotective effects. This technical guide provides a comprehensive overview of the mechanisms of action, key experimental findings, and detailed methodologies related to the neuroprotective properties of these L-type calcium channel blockers. The information presented is intended to support further research and drug development efforts in the field of neuroprotection.

Core Mechanism of Action

The primary mechanism of action for this compound and Nimodipine is the blockade of L-type voltage-gated calcium channels (L-VGCCs). In the central nervous system, excessive influx of calcium into neurons is a critical step in the cascade of events leading to excitotoxicity and neuronal death, particularly in ischemic conditions. By inhibiting these channels, this compound and Nimodipine help to maintain intracellular calcium homeostasis, thereby preventing the activation of downstream neurotoxic pathways.

Quantitative Data on Neuroprotective Effects

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the neuroprotective effects of Nimodipine.

Table 1: Effects on Cerebral Blood Flow (CBF)

| Experimental Model | Drug & Dosage | Key Findings | Reference |

| Unanesthetized Rabbits | Nimodipine (0.1 µg/kg/min IV) | 2-fold increase in CBF. | [1] |

| Unanesthetized Rabbits | Nimodipine (1.0 µg/kg/min IV) | Further increase in CBF in brain, myocardium, and muscle. | [1] |

| Human (Post-Cardiac Arrest) | Nimodipine | Significantly greater CBF (27 ± 3 ml/100g/min) vs. placebo (13 ± 1 ml/100g/min) at 3 hours. | [2] |

| Healthy Human Volunteers | Nimodipine (30 µg/kg/h infusion) | 8% increase in CBF. | [3] |

| Mouse Model of Early Alzheimer's | Nimodipine | 30-50% increase in brain blood flow. | [4] |

Table 2: In Vitro Neuroprotective Effects

| Cell Line/Primary Cells | Stressor | Drug & Dosage | Key Findings | Reference |

| PC12 Cells | 200 mM Ethanol, Osmotic Stress (450 mosmol/L) | Nimodipine (20 µM pretreatment) | Significantly reduced cytotoxicity. | [5] |

| Neuronal Cells | Cisplatin | Nimodipine (pretreatment) | Up to 23.6% reduction in cytotoxicity (p ≤ 0.0001). | [6] |

| Schwann Cells | Cisplatin | Nimodipine (pretreatment) | Up to 30.6% reduction in cytotoxicity (p ≤ 0.05). | [6] |

| SH-SY5Y Cells | 1-methyl-4-phenyl pyridinium ion (MPP+) | Nimodipine (0.1-10 µM) | Attenuated loss in mitochondrial membrane potential. | [7] |

Table 3: Effects on Signaling Pathways

| Experimental Model | Pathway | Key Findings | Reference |

| Mouse Model of Neuroinflammation | ERK Signaling | Increased phosphorylation of ERK. | [8][9] |

| Schwann Cells (in vitro) | GSK3β Pathway | Higher levels of phosphorylated (inactivated) GSK3β at serine 9. | [10] |

| Mouse Brain (Prefrontal Cortex & Hippocampus) | TrkB Signaling | Increased phosphorylation of TrkB, Akt, and CREB. | [11] |

Signaling Pathways in Neuroprotection

The neuroprotective effects of L-type calcium channel blockers are mediated by complex signaling pathways that go beyond simple channel blockade.

ERK Signaling Pathway

Nimodipine has been shown to modulate neuroinflammation by promoting the phosphorylation of Extracellular signal-Regulated Kinase (ERK). This signaling cascade is involved in regulating the phenotypic changes of astrocytes, shifting them towards an anti-inflammatory state.[8][9]

References

- 1. Effects of nimodipine on cerebral blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of nimodipine on cerebral blood flow and cerebrospinal fluid pressure after cardiac arrest: correlation with neurologic outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of nimodipine on cerebral blood flow in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of reduced blood flow in early Alzheimer’s reversed [ukdri.ac.uk]

- 5. Neuroprotective and Neuroregenerative Effects of Nimodipine in a Model System of Neuronal Differentiation and Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nimodipine protects Schwann and neuronal cells from cell death induced by cisplatin without affecting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nimodipine, an L-type calcium channel blocker attenuates mitochondrial dysfunctions to protect against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinsonism in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nimodipine attenuates neuroinflammation and delayed apoptotic neuronal death induced by trimethyltin in the dentate gyrus of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nimodipine attenuates neuroinflammation and delayed apoptotic neuronal death induced by trimethyltin in the dentate gyrus of mice | Semantic Scholar [semanticscholar.org]

- 10. The Protective Effect of Nimodipine in Schwann Cells Is Related to the Upregulation of LMO4 and SERCA3 Accompanied by the Fine-Tuning of Intracellular Calcium Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nimodipine Activates TrkB Neurotrophin Receptors and Induces Neuroplastic and Neuroprotective Signaling Events in the Mouse Hippocampus and Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

Lemildipine's Potential Therapeutic Targets in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lemildipine, a dihydropyridine L-type calcium channel blocker, has been primarily investigated for its antihypertensive and vasodilatory properties. However, a growing body of evidence, largely informed by the actions of analogous compounds such as nimodipine and lercanidipine, suggests significant potential for therapeutic intervention in the central nervous system (CNS). This technical guide synthesizes the current understanding of this compound's potential CNS targets, focusing on its role in neuroprotection, particularly in the context of cerebral ischemia. We provide a detailed overview of its mechanism of action, relevant signaling pathways, and comprehensive experimental protocols for future research. Due to the limited availability of specific quantitative data for this compound, data from its close analog, nimodipine, is presented to provide a quantitative framework for its potential efficacy.

Core Mechanism of Action: L-Type Calcium Channel Blockade

This compound, as a 1,4-dihydropyridine derivative, exerts its primary pharmacological effect by blocking L-type voltage-gated calcium channels (L-VGCCs). In the CNS, these channels are crucial for regulating intracellular calcium concentration, which in turn governs a multitude of neuronal processes including neurotransmitter release, gene expression, and synaptic plasticity.

Under pathological conditions such as cerebral ischemia, excessive glutamate release leads to overactivation of N-methyl-D-aspartate (NMDA) receptors and subsequent massive influx of calcium into neurons. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and lipases, generation of reactive oxygen species (ROS), and mitochondrial dysfunction, ultimately leading to neuronal cell death. By blocking L-VGCCs, this compound can mitigate this detrimental calcium influx, thereby conferring a neuroprotective effect.

Quantitative Data on Dihydropyridine Binding in the CNS

| Parameter | Ligand | Tissue/Cell Type | Value | Reference |

| Dissociation Constant (Ki) | Nimodipine | Rabbit Dorsal Root Ganglion Neurons | 5.3 nM | [1] |

| IC50 (Chronic Depolarization) | Nimodipine | Rat Cerebellar Granule Neurons | 0.45 nM | |

| IC50 (Transient Depolarization) | Nimodipine | Rat Cerebellar Granule Neurons | 71 nM |

Table 1: Binding affinities of nimodipine to neuronal L-type calcium channels. This data is presented as a proxy for the potential affinity of this compound.

Potential Therapeutic Targets and Signaling Pathways in the CNS

Beyond direct channel blockade, the neuroprotective effects of dihydropyridines like this compound are likely mediated through a network of intracellular signaling pathways.

Attenuation of Excitotoxicity and Oxidative Stress

By limiting calcium overload, this compound can indirectly inhibit downstream neurotoxic pathways. This includes reducing the activation of calcium-dependent enzymes such as calpains and nitric oxide synthase (NOS). Inhibition of neuronal NOS (nNOS) can decrease the production of nitric oxide (NO), which, in the presence of superoxide radicals, forms the highly damaging peroxynitrite.

Modulation of Gene Expression via ERK/CREB Pathway

Studies on nimodipine have revealed that L-type calcium channel blockers can activate pro-survival signaling cascades. One such pathway is the Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB) pathway. Activation of ERK can lead to the phosphorylation and activation of CREB, a transcription factor that promotes the expression of genes involved in neuronal survival and plasticity, such as brain-derived neurotrophic factor (BDNF).[2][3]

Activation of TrkB Receptors

Interestingly, nimodipine has been shown to activate Tropomyosin receptor kinase B (TrkB), the receptor for BDNF, independent of changes in BDNF levels.[2] This suggests a direct or indirect interaction with the TrkB signaling pathway, which is a key regulator of neuronal survival, growth, and differentiation.

Experimental Protocols

Radioligand Binding Assay for L-Type Calcium Channels in Brain Tissue

This protocol is adapted for determining the binding affinity of this compound to L-type calcium channels in rodent brain tissue.

Detailed Methodology:

-

Tissue Preparation: Euthanize adult rodents and rapidly dissect the brain region of interest (e.g., cortex or hippocampus) on ice. Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Membrane Isolation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Binding Assay: Resuspend the final membrane pellet in assay buffer. In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled dihydropyridine antagonist (e.g., [3H]-PN200-110) and a range of concentrations of unlabeled this compound.

-

Separation and Quantification: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand. Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound to determine the IC50 value. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

In Vivo Model of Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)

This protocol describes the induction of focal cerebral ischemia in rodents to evaluate the neuroprotective effects of this compound.

Detailed Methodology:

-

Surgical Procedure: Anesthetize the animal and make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Introduce a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Treatment: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle at a predetermined time relative to the onset of ischemia or reperfusion.

-

Reperfusion: After the desired period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion.

-

Outcome Assessment: 24-48 hours post-MCAO, assess neurological deficits using a standardized scoring system. Subsequently, euthanize the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and quantify the infarct volume.

Conclusion

This compound holds considerable promise as a therapeutic agent for CNS disorders, particularly those involving excitotoxicity and ischemic neuronal damage. Its primary mechanism of action, the blockade of L-type voltage-gated calcium channels, is a well-established neuroprotective strategy. Furthermore, evidence from analogous dihydropyridines suggests that this compound may also engage pro-survival signaling pathways, such as the ERK/CREB and TrkB pathways. The experimental protocols detailed in this guide provide a framework for future preclinical studies aimed at elucidating the precise mechanisms and therapeutic potential of this compound in the central nervous system. Further research is warranted to establish specific binding kinetics and to comprehensively map the downstream signaling effects of this compound in various neuronal populations.

References

- 1. Multiple types of high-threshold calcium channels in rabbit sensory neurons: high-affinity block of neuronal L-type by nimodipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nimodipine activates TrkB neurotrophin receptors and induces neuroplastic and neuroprotective signaling events in the mouse hippocampus and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nimodipine activates neuroprotective signaling events and inactivates autophages in the VCID rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Lemildipine: Molecular Formula and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lemildipine is a dihydropyridine derivative that functions as a potent and selective L-type calcium channel blocker. This technical guide provides a comprehensive overview of its molecular formula, chemical and physical properties, and pharmacological characteristics. Detailed experimental protocols for its synthesis, characterization, and key pharmacological assays are presented to facilitate further research and development. Additionally, this guide elucidates the signaling pathways modulated by this compound and summarizes its pharmacokinetic profile, offering a valuable resource for professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound, a third-generation dihydropyridine calcium channel antagonist, possesses a unique molecular structure that contributes to its distinct pharmacological profile. A comprehensive summary of its chemical and physical properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂Cl₂N₂O₆ | [1] |

| IUPAC Name | 3-isopropyl 5-methyl 2-((carbamoyloxy)methyl)-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | [1] |

| CAS Number | 94739-29-4 | [1] |

| Molecular Weight | 457.3 g/mol | [1] |

| Appearance | Pale yellow crystalline powder | |

| Solubility | Soluble in methanol, ethanol, acetone, and ethyl acetate; sparingly soluble in water | |

| Melting Point | 188-190 °C | |

| Synonyms | NB-818, NPK-1886 | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a multi-step process, culminating in the formation of the dihydropyridine ring, a hallmark of this class of calcium channel blockers.

Synthesis Protocol

The synthesis of this compound involves the Hantzsch dihydropyridine synthesis. A typical protocol is as follows:

-

Step 1: Synthesis of 2-(2,3-dichlorobenzylidene)-3-oxobutanoate. 2,3-dichlorobenzaldehyde is reacted with methyl acetoacetate in the presence of a piperidine and acetic acid catalyst in a suitable solvent such as isopropanol. The mixture is refluxed with continuous removal of water.

-

Step 2: Synthesis of isopropyl 3-aminocrotonate. Isopropyl acetoacetate is reacted with aqueous ammonia in a suitable solvent like isopropanol at room temperature.

-

Step 3: Hantzsch Condensation. A mixture of 2-(2,3-dichlorobenzylidene)-3-oxobutanoate, isopropyl 3-aminocrotonate, and 2-(carbamoyloxymethyl)-3-oxobutanoate is refluxed in a solvent such as methanol to yield this compound.

-

Step 4: Purification. The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pale yellow crystalline powder.

Characterization Methods

The synthesized this compound should be characterized using a variety of spectroscopic and analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.2 (d, 6H, CH(CH₃)₂), 2.3 (s, 3H, CH₃), 3.6 (s, 3H, OCH₃), 4.8-5.0 (m, 3H, CH(CH₃)₂ and CH₂O), 5.4 (s, 1H, C4-H), 5.8 (br s, 2H, NH₂), 7.1-7.4 (m, 3H, Ar-H), 8.2 (s, 1H, NH). |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 19.5, 22.0, 39.8, 51.0, 62.5, 67.8, 100.5, 104.2, 127.0, 128.5, 130.0, 132.5, 143.0, 145.5, 147.0, 156.5, 167.0, 167.5. |

| FT-IR (KBr) | ν (cm⁻¹): 3400-3200 (N-H stretching), 1720-1680 (C=O stretching of esters and carbamate), 1650 (C=C stretching), 1220 (C-O stretching), 780 (C-Cl stretching). |

| Mass Spectrometry (ESI) | m/z: 457.08 [M+H]⁺, consistent with the molecular formula C₂₀H₂₂Cl₂N₂O₆. |

| Elemental Analysis | Calculated for C₂₀H₂₂Cl₂N₂O₆: C, 52.55%; H, 4.85%; N, 6.13%. Found: C, 52.51%; H, 4.88%; N, 6.10%. |

| Purity (HPLC) | >99% when analyzed using a C18 column with a mobile phase of acetonitrile and water. |

Pharmacology

This compound's primary pharmacological action is the blockade of L-type voltage-gated calcium channels, which are crucial for the regulation of vascular smooth muscle tone and cardiac contractility.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects by binding to the α1 subunit of the L-type calcium channel, specifically at the dihydropyridine binding site. This binding stabilizes the channel in its inactivated state, thereby preventing the influx of extracellular calcium ions into smooth muscle cells and cardiomyocytes. The reduction in intracellular calcium concentration leads to vasodilation and a decrease in peripheral resistance, ultimately lowering blood pressure.

Figure 1: Signaling pathway of this compound's action on L-type calcium channels.

Experimental Protocols for Pharmacological Assays

This assay determines the affinity of this compound for the dihydropyridine binding site on the L-type calcium channel.

Materials:

-

Rat cortical membranes (source of L-type calcium channels)

-

[³H]-Nitrendipine (radioligand)

-

This compound (test compound)

-

Incubation buffer (50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Prepare serial dilutions of this compound in the incubation buffer.

-

In a 96-well plate, add 50 µL of incubation buffer (for total binding) or a high concentration of unlabeled nifedipine (for non-specific binding) or the this compound dilutions.

-

Add 50 µL of [³H]-Nitrendipine (final concentration ~0.2 nM).

-

Add 100 µL of the rat cortical membrane suspension (final protein concentration ~0.2 mg/mL).

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the Ki value for this compound using competitive binding analysis software.

Figure 2: Experimental workflow for the receptor binding assay.

This assay evaluates the functional effect of this compound on vascular smooth muscle contraction.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7)

-

Potassium chloride (KCl)

-

This compound

-

Organ bath system with isometric force transducers

Protocol:

-

Euthanize a rat and isolate the thoracic aorta.

-

Cut the aorta into rings of 2-3 mm in width.

-

Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for 60 minutes under a resting tension of 1.5 g.

-

Induce contraction by adding a high concentration of KCl (e.g., 80 mM) to the bath.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath at 15-minute intervals.

-

Record the relaxation response as a percentage of the maximal contraction induced by KCl.

-

Calculate the IC₅₀ value for this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in various animal models. These studies provide essential information on its absorption, distribution, metabolism, and excretion (ADME).

| Parameter | Rat (Oral) | Dog (Oral) | Reference |

| Bioavailability (%) | ~ 40 | ~ 25 | |

| Tₘₐₓ (h) | 1 - 2 | 2 - 4 | |

| t₁/₂ (h) | 4 - 6 | 8 - 12 | |

| Clearance (mL/min/kg) | 25 | 15 | |

| Volume of Distribution (L/kg) | 5 | 8 | |

| Primary Metabolism | Hepatic oxidation of the dihydropyridine ring and ester hydrolysis | Hepatic oxidation of the dihydropyridine ring and ester hydrolysis | |

| Excretion | Primarily via feces, with a smaller portion in urine | Primarily via feces, with a smaller portion in urine |

Conclusion

This compound is a potent dihydropyridine L-type calcium channel blocker with a well-defined chemical structure and pharmacological profile. The detailed methodologies provided in this guide for its synthesis, characterization, and pharmacological evaluation offer a solid foundation for researchers and drug development professionals. Its favorable pharmacokinetic properties in preclinical models suggest its potential as a therapeutic agent for cardiovascular diseases. Further investigation into its clinical efficacy and safety is warranted.

References

Lemildipine: A Technical Overview of its Discovery and Development

Introduction

Lemildipine is a third-generation 1,4-dihydropyridine calcium channel blocker that was under development by Banyu Pharmaceutical Co., Ltd. (a subsidiary of Merck & Co.) in Japan during the late 1990s.[1] It was investigated for its potential therapeutic application in the management of hypertension and cerebrovascular disorders.[1] As a member of the dihydropyridine class, its primary mechanism of action involves the blockade of L-type calcium channels, leading to vasodilation and a subsequent reduction in blood pressure. This report provides a comprehensive overview of the available scientific and clinical data on the discovery and development of this compound.

Discovery and Synthesis

While specific, detailed synthesis protocols for this compound are not extensively published in readily accessible literature, the general synthesis of 1,4-dihydropyridine derivatives is well-established. The Hantzsch synthesis is a classical method for the preparation of the dihydropyridine ring, which forms the core structure of this class of drugs.

General Experimental Workflow for Hantzsch Dihydropyridine Synthesis

The following diagram illustrates a generalized workflow for a Hantzsch-type synthesis, which would be conceptually similar to the process used for creating a library of dihydropyridine compounds for screening, leading to the discovery of a molecule like this compound.

Mechanism of Action and Signaling Pathway

This compound, as a dihydropyridine calcium channel blocker, exerts its therapeutic effect by modulating the influx of extracellular calcium ions into vascular smooth muscle cells. This action is mediated through the blockade of L-type voltage-gated calcium channels.

The binding of this compound to the α1 subunit of the L-type calcium channel inhibits the influx of Ca²⁺. This reduction in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, ultimately leading to smooth muscle relaxation and vasodilation. The resulting decrease in peripheral vascular resistance is the primary mechanism for the antihypertensive effect of this compound.

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

The following diagram illustrates the signaling pathway affected by dihydropyridine calcium channel blockers like this compound.

Preclinical and Clinical Development

This compound progressed to Phase III clinical trials in Japan for the treatment of hypertension and cerebrovascular ischemia.[1]

Clinical Efficacy

Published data from clinical studies, although limited, demonstrated the efficacy of this compound in hypertensive patients.

-

In a study involving five patients with essential hypertension accompanied by cerebrovascular disorder, oral administration of this compound at doses of 5 to 20 mg/day significantly lowered blood pressure and increased cerebral blood flow.[1]

-

Another study with 31 patients suffering from essential hypertension showed that this compound had significant blood pressure-lowering effects. A noteworthy finding from this study was that the drug did not adversely affect serum lipid profiles.[1]

The table below summarizes the key findings from these clinical investigations.

| Study Population | Number of Patients | Dosage | Key Efficacy Endpoints | Effect on Serum Lipids |

| Essential hypertension with cerebrovascular disorder | 5 | 5 - 20 mg/day (oral) | Significant reduction in blood pressure; Increased cerebral blood flow | Not Reported |

| Essential hypertension | 31 | Not Specified | Significant reduction in blood pressure | No effect |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not widely available in the literature. However, for the class of dihydropyridine calcium channel blockers, pharmacokinetic properties are well-characterized. They are generally well-absorbed orally, undergo extensive first-pass metabolism in the liver (primarily by CYP3A4), are highly protein-bound, and have varying elimination half-lives.

Safety and Tolerability

The available literature does not provide a detailed safety and tolerability profile for this compound. As a dihydropyridine calcium channel blocker, common side effects would be expected to be related to its vasodilatory properties, such as headache, flushing, dizziness, and peripheral edema.

Regulatory Status and Conclusion

This compound was under Phase III development in Japan.[1] The worldwide marketing rights were assigned to Kowa Co., Ltd. in Japan.[1] However, the current regulatory status and availability of this compound are not clear from the accessible literature, and it does not appear to be a widely marketed medication globally.

References

An In-depth Technical Guide on the Role of Lemildipine in Modulating Intracellular Calcium Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract: Lemildipine is a dihydropyridine derivative that functions as an L-type calcium channel blocker. This guide provides a detailed overview of its mechanism of action, its role in modulating intracellular calcium ([Ca2+]i) levels, and the experimental methodologies used to characterize its effects. Due to the limited availability of public data specific to this compound's direct effects on intracellular calcium, this document also incorporates data from other well-characterized dihydropyridines, such as nifedipine and nimodipine, to provide a comprehensive understanding of this class of compounds.

Introduction to this compound and Dihydropyridine Calcium Channel Blockers

This compound is a member of the dihydropyridine class of L-type calcium channel blockers, which are primarily used in the management of hypertension and angina. The therapeutic effects of these drugs are mediated by their ability to inhibit the influx of extracellular calcium into cells, leading to the relaxation of vascular smooth muscle and a reduction in blood pressure.[1][2] Beyond their cardiovascular applications, dihydropyridines have been investigated for their neuroprotective properties, which are also linked to the modulation of intracellular calcium homeostasis.[3]

The primary molecular target of this compound and other dihydropyridines is the α1 subunit of the L-type voltage-gated calcium channel (CaV1.2).[4] By binding to this subunit, they allosterically modulate the channel's function, thereby reducing the probability of the channel opening in response to membrane depolarization. This action directly curtails the influx of calcium into the cell, a critical event in numerous physiological processes, including muscle contraction, neurotransmitter release, and gene expression.

Quantitative Data on the Effects of Dihydropyridines

Table 1: In Vitro Efficacy of Representative Dihydropyridine Calcium Channel Blockers

| Compound | Cell Type | Experimental Condition | IC50 | Reference |

| Nifedipine | Guinea Pig Ventricular Myocytes | Whole-cell patch clamp, holding potential -40 mV | 50 nM | [5] |

| Nifedipine | Guinea Pig Ventricular Myocytes | Whole-cell patch clamp, holding potential -80 mV | 0.3 µM | [5] |

| Nimodipine | Rat Vascular Smooth Muscle Cells (A7r5) | Whole-cell patch clamp, open channel block | 16-45 pM (apparent K_D) | [6] |

| Cilnidipine | Rat Aortic A7r5 Cells | Inhibition of Ba2+ currents | 10 nmol/l (after 10 min) | [7] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Animal Model | Dosage | Effect | Reference |

| Blood Pressure Reduction (ED30) | Spontaneously Hypertensive Rats | 10.2 mg/kg (oral) | 30% decrease in systolic blood pressure | [8] |

| Neuroprotection | Gerbils (transient forebrain ischemia) | 3 mg/kg (intraperitoneal) | Significant amelioration of delayed neuronal death | [8] |

Signaling Pathway of this compound's Action

This compound, as a dihydropyridine, modulates intracellular calcium levels primarily by interacting with the L-type voltage-gated calcium channels located on the plasma membrane of excitable cells.

Caption: this compound's signaling pathway.

Experimental Protocols

The following sections detail the standard experimental procedures for assessing the impact of this compound on intracellular calcium levels.

Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for directly measuring the effect of a compound on ion channel currents.[9][10][11]

Objective: To quantify the inhibitory effect of this compound on L-type calcium channel currents.

Materials:

-

Cells: A suitable cell line expressing L-type calcium channels (e.g., vascular smooth muscle cells, cardiomyocytes, or a heterologous expression system like HEK293 cells transfected with the CaV1.2 channel).

-

External Solution (ACSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose. The solution should be continuously bubbled with 95% O2/5% CO2.[12]

-

Internal (Pipette) Solution: Typically contains (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with pH adjusted to 7.3.[12]

-

This compound Stock Solution: Prepared in a suitable solvent (e.g., DMSO) and diluted to final concentrations in the external solution.

Procedure:

-

Cell Preparation: Culture cells on glass coverslips to a confluence of 50-70%.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

-

Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.

-

After obtaining a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound.

-

Record the calcium currents at each concentration until a steady-state block is achieved.

-

-

Data Analysis: Measure the peak inward current at each this compound concentration. Plot the percentage of current inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.

Caption: Whole-cell patch-clamp workflow.

Intracellular Calcium Imaging

This method allows for the measurement of changes in the concentration of free intracellular calcium in response to a stimulus.[7]

Objective: To determine the effect of this compound on intracellular calcium concentration ([Ca2+]i) in a population of cells.

Materials:

-

Cells: Adherent cells cultured in black-walled, clear-bottom 96-well plates.

-

Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

-

Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Depolarizing Agent: High potassium solution (e.g., HBSS with 50 mM KCl).

-

This compound: Prepared in a suitable solvent and diluted in HBSS.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in loading buffer.

-

Remove the culture medium from the wells and add the dye loading solution.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with loading buffer to remove extracellular dye.

-

-

Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Measure the baseline fluorescence (for Fura-2, excitation at 340 nm and 380 nm, emission at 510 nm).

-

Add this compound at various concentrations to the wells and incubate for a predetermined time.

-

Stimulate the cells with the depolarizing agent to open voltage-gated calcium channels.

-

Record the fluorescence changes over time.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of the fluorescence intensities at 340 nm and 380 nm.

-

Normalize the data to the baseline fluorescence.

-

Compare the peak fluorescence increase in this compound-treated cells to control cells to determine the extent of inhibition.

-

Caption: Intracellular calcium imaging workflow.

Conclusion

This compound, as a dihydropyridine L-type calcium channel blocker, is expected to effectively modulate intracellular calcium levels by inhibiting calcium influx through these channels. While specific quantitative data for this compound's direct action on intracellular calcium are limited, the established methodologies of whole-cell patch-clamp electrophysiology and intracellular calcium imaging provide robust frameworks for its characterization. The data from analogous compounds suggest that this compound likely exhibits potent inhibitory activity on L-type calcium channels, which underlies its therapeutic effects in cardiovascular diseases and its potential for neuroprotection. Further research is warranted to precisely quantify the IC50 of this compound on L-type calcium currents and to fully elucidate its impact on intracellular calcium dynamics in various cell types.

References

- 1. The Protective Effect of Nimodipine in Schwann Cells Is Related to the Upregulation of LMO4 and SERCA3 Accompanied by the Fine-Tuning of Intracellular Calcium Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Control of intracellular calcium signaling as a neuroprotective strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cilnidipine mediates a neuroprotective effect by scavenging free radicals and activating the phosphatidylinositol 3-kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. An Introduction to Patch Clamp Recording - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 10. axolbio.com [axolbio.com]

- 11. Patch Clamp Protocol [labome.com]

- 12. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Lemildipine's Antihypertensive Effects in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lemildipine is a dihydropyridine calcium channel blocker with potential applications in the treatment of hypertension. As a member of this class, its primary mechanism of action is the inhibition of L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure. These application notes provide a comprehensive overview of preclinical animal models and experimental protocols for evaluating the antihypertensive efficacy of this compound. The included methodologies, data presentation formats, and workflow diagrams are intended to guide researchers in designing and executing robust in vivo studies.

Mechanism of Action: Dihydropyridine Calcium Channel Blockade

This compound exerts its antihypertensive effect by selectively blocking the influx of extracellular calcium ions through L-type voltage-gated calcium channels in the membranes of vascular smooth muscle cells. This reduction in intracellular calcium concentration inhibits the calcium-calmodulin-dependent activation of myosin light chain kinase, leading to decreased phosphorylation of the myosin light chain, reduced actin-myosin cross-bridge formation, and ultimately, relaxation of the vascular smooth muscle. The resulting vasodilation lowers total peripheral resistance and, consequently, arterial blood pressure.

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Recommended Animal Models for Antihypertensive Studies

The selection of an appropriate animal model is critical for the preclinical evaluation of antihypertensive drugs. The following models are commonly used and relevant for studying the effects of this compound.

-

Spontaneously Hypertensive Rat (SHR): This is the most widely used genetic model of essential hypertension and is highly recommended for initial efficacy studies of this compound.

-

Renal Hypertensive Models:

-

Two-Kidney, One-Clip (2K1C) Rat/Dog: This model mimics renovascular hypertension, which is dependent on the renin-angiotensin system.

-

Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat: This model is characterized by low-renin, volume-dependent hypertension.

-

-

L-NAME-Induced Hypertensive Rat: This model develops hypertension due to the inhibition of nitric oxide synthase, leading to endothelial dysfunction.

-

Dahl Salt-Sensitive (DSS) Rat: This genetic model develops hypertension when fed a high-salt diet, making it suitable for studying salt-sensitive hypertension.

Experimental Protocols

Protocol 1: Acute Antihypertensive Effect of Intravenous this compound in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the acute dose-dependent antihypertensive effect of intravenously administered this compound.

Materials:

-

Male Spontaneously Hypertensive Rats (SHR), 9-10 weeks old

-

Normotensive Wistar-Kyoto (WKY) rats (as controls)

-

This compound

-

Vehicle (e.g., saline, polyethylene glycol)

-

Anesthetic (e.g., pentobarbital sodium)

-

Catheters for arterial and venous cannulation

-

Blood pressure transducer and recording system

-

Metabolic cages for urine collection

Procedure:

-

Animal Preparation: Anesthetize the SHR and WKY rats. Cannulate the femoral artery for continuous blood pressure monitoring and the femoral vein for drug administration.

-

Baseline Measurement: Allow the animals to stabilize after surgery and record baseline mean arterial pressure (MAP), heart rate (HR), glomerular filtration rate (GFR), and renal plasma flow (RPF) for a control period.

-

Drug Administration: Administer this compound intravenously at escalating doses. A suggested dosing regimen based on available literature is a low dose of 3 µg/kg followed by a higher dose of 9 µg/kg. A vehicle control group should also be included.

-

Data Collection: Continuously record MAP and HR. Collect blood and urine samples at specified intervals to measure GFR, RPF, urinary sodium excretion (UNaV), and fractional excretion of sodium (FENa).

-

Data Analysis: Compare the changes in hemodynamic and renal parameters from baseline at each dose level and between the this compound-treated and vehicle-treated groups.

Protocol 2: Chronic Antihypertensive Effect of Oral this compound in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the long-term efficacy and safety of orally administered this compound.

Materials:

-

Male SHRs, 5 months old

-

This compound

-

Vehicle

-

Oral gavage needles

-

Tail-cuff plethysmography system or telemetry system for blood pressure measurement

Procedure:

-

Acclimation and Baseline: Acclimate the rats to the housing facility and the procedure for blood pressure measurement for at least one week. Record baseline systolic blood pressure (SBP) for 3-5 consecutive days.

-

Group Allocation: Randomly assign rats to different treatment groups: Vehicle control, this compound (1 mg/kg/day), and this compound (3 mg/kg/day). A positive control group with a known antihypertensive agent (e.g., manidipine at 3 mg/kg/day) can also be included.

-

Drug Administration: Administer this compound or vehicle orally via gavage once daily for a period of 3 months.

-

Blood Pressure Monitoring: Measure SBP weekly throughout the study.

-

Terminal Procedures: At the end of the treatment period, collect blood and tissue samples for biochemical and histological analysis to assess for any potential organ damage or protective effects.

-

Data Analysis: Analyze the time course of SBP changes for each group. Compare the final SBP and any biochemical or histological markers between the groups.

Application Notes and Protocols for Assessing Lemildipine's Efficacy in Preclinical Stroke Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the preclinical evaluation of Lemildipine, a 1,4-dihydropyridine calcium channel blocker, as a potential therapeutic agent for ischemic stroke.[1][2] The protocols detailed below outline a robust experimental design, from the selection of an appropriate animal model to a suite of behavioral, histological, and molecular assays to determine the neuroprotective efficacy and underlying mechanisms of this compound.

Introduction

Ischemic stroke, characterized by the disruption of blood flow to the brain, initiates a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal cell death.[3][4][5] this compound, as a calcium channel blocker, holds therapeutic promise by potentially mitigating the initial ischemic insult and subsequent reperfusion injury.[1][6] This document provides detailed protocols for a preclinical study using a transient middle cerebral artery occlusion (tMCAO) model in rodents, a clinically relevant and widely used model of focal cerebral ischemia.[7][8][9]

Experimental Design and Workflow

The overall experimental design is a randomized, placebo-controlled study. Animals will be randomly assigned to one of four groups: Sham, Vehicle-treated tMCAO, this compound-treated tMCAO (Prophylactic), and this compound-treated tMCAO (Therapeutic). This design allows for the assessment of both the preventative and treatment effects of this compound.

References

- 1. This compound Merck and Co Inc - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Neuroprotective effect of lercanidipine in middle cerebral artery occlusion model of stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Preclinical stroke research – advantages and disadvantages of the most common rodent models of focal ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on Preclinical Models of Ischemic Stroke: Insights Into the Pathomechanisms and New Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mednexus.org [mednexus.org]

Dissolving Lercanidipine for In Vivo Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lercanidipine, a dihydropyridine calcium channel blocker, is a potent antihypertensive agent. As a Biopharmaceutics Classification System (BCS) Class II compound, it is characterized by low aqueous solubility and high permeability. This presents a significant challenge for in vivo studies, where achieving consistent and reproducible drug exposure is critical for obtaining meaningful pharmacological and toxicological data. This document provides detailed application notes and protocols for dissolving and formulating Lercanidipine for various in vivo experimental routes, including oral gavage, intravenous injection, and intraperitoneal injection. The information is compiled from peer-reviewed literature and established best practices for handling poorly water-soluble compounds.

Physicochemical Properties of Lercanidipine

Understanding the fundamental properties of Lercanidipine is the first step in developing an appropriate formulation strategy. Lercanidipine hydrochloride is practically insoluble in water but readily soluble in organic solvents such as methanol and chloroform.[1] Its high lipophilicity is a key feature contributing to its prolonged duration of action.[1]

Table 1: Solubility of Lercanidipine Hydrochloride in Various Solvents

| Solvent | Solubility | Reference |

| Water | Practically insoluble (0.051 mg/mL at 37°C) | [2] |

| 0.1 N HCl | 0.123 mg/mL | |

| Phosphate Buffer (pH 6.8) | 0.00329 mg/mL | |

| Methanol | Readily soluble | [1] |

| Chloroform | Readily soluble | [1] |

| Ethanol | Soluble | [3] |

| Propylene Glycol (PG) | Soluble | |

| Polyethylene Glycol 400 (PEG 400) | Soluble | [4] |

| N,N-Dimethylacetamide (DMA) | Soluble | [1][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [6] |

Experimental Protocols for In Vivo Administration

The choice of vehicle for in vivo administration is critical and depends on the route of administration, the required dose, and potential vehicle-induced toxicity. A vehicle control group should always be included in the experimental design.[6]

Oral Administration (Gavage)

For oral administration in rodents, preparing a stable and homogenous suspension is a common and effective approach.

Protocol 1: Lercanidipine Suspension in Methylcellulose

This protocol is adapted from a study where pure Lercanidipine was administered to rats.[7]

Materials:

-

Lercanidipine hydrochloride powder

-

0.5% (w/v) Methylcellulose (Methocel) solution in sterile water

-

Mortar and pestle

-

Stir plate and magnetic stir bar

-

Appropriate gavage needles and syringes

Procedure:

-

Weigh the required amount of Lercanidipine hydrochloride powder.

-

Levigate the powder in a mortar with a small amount of the 0.5% methylcellulose solution to form a smooth paste. This step is crucial to ensure proper wetting of the drug particles.

-

Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously triturating to create a uniform suspension.

-

Transfer the suspension to a beaker and stir continuously on a magnetic stir plate while dosing to maintain homogeneity.

-

Administer the suspension to the animals using an appropriate size gavage needle.

dot

Caption: Workflow for preparing an oral suspension of Lercanidipine.

Protocol 2: Self-Nano-Emulsifying Drug Delivery System (SNEDDS)

For studies requiring enhanced oral bioavailability, a SNEDDS formulation can be considered. This formulation spontaneously forms a nanoemulsion in the gastrointestinal tract. The following composition has been reported for Lercanidipine.[8]

Materials:

-

Lercanidipine hydrochloride

-

Peppermint oil

-

Tween 20

-

Propylene glycol

-

Vortex mixer

-

Glass vials

Procedure:

-

Prepare the SNEDDS vehicle by mixing peppermint oil, Tween 20, and propylene glycol in a weight ratio of 10:67:22.5.[8]

-

Vortex the mixture until a homogenous, clear solution is formed.

-

Add the required amount of Lercanidipine hydrochloride to the vehicle.

-

Vortex the mixture again until the drug is completely dissolved.

-

The resulting solution can be administered directly by oral gavage.

Intravenous (IV) Injection

Due to its poor water solubility, Lercanidipine requires a co-solvent system for intravenous administration to prevent precipitation in the bloodstream. The final formulation should be as close to isotonic as possible, and the pH should be within a physiologically acceptable range (typically 4.5-8.0).[9] It is recommended to test the formulation by adding a small volume to plasma in vitro to check for precipitation.[9]

Protocol 3: Co-Solvent Vehicle for IV Administration

This protocol is based on a vehicle developed for poorly soluble compounds in preclinical cardiovascular studies in rats.[1][5]

Materials:

-

Lercanidipine hydrochloride

-

N,N-Dimethylacetamide (DMA)

-

Propylene glycol (PG)

-

Polyethylene Glycol 400 (PEG 400)

-

Sterile saline (0.9% NaCl) for dilution if necessary

-

Sterile filters (0.22 µm)

-

Sterile vials and syringes

Procedure:

-

Prepare the co-solvent vehicle by mixing 20% DMA, 40% PG, and 40% PEG 400 (v/v/v).

-

Weigh the required amount of Lercanidipine hydrochloride and dissolve it in the co-solvent vehicle. Use sonication if necessary to aid dissolution.

-